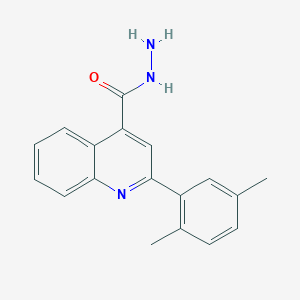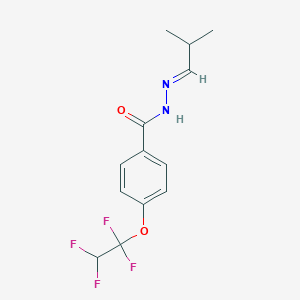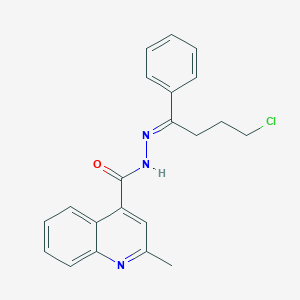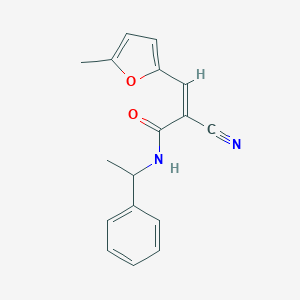![molecular formula C23H24N2O3S B449929 ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B449929.png)
ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a naphthylamino group, a cyclohepta[b]thiophene ring, and an ethyl ester functional group. It is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
The synthesis of ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohepta[b]thiophene ring: This can be achieved through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of the naphthylamino group: This step often involves the use of naphthylamine and appropriate coupling reagents to attach the naphthylamino group to the cyclohepta[b]thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the naphthylamino group or the ester functional group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and dyestuffs, where its unique structure imparts desirable properties to the final products .
Mechanism of Action
The mechanism of action of ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 2-{[(1-naphthylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Naphthylamino compounds: These compounds contain the naphthylamino group and are studied for their potential pharmaceutical applications.
Ethyl esters: Compounds with ethyl ester functional groups are commonly used in organic synthesis and have various industrial applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities .
Properties
Molecular Formula |
C23H24N2O3S |
|---|---|
Molecular Weight |
408.5g/mol |
IUPAC Name |
ethyl 2-(naphthalen-1-ylcarbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O3S/c1-2-28-22(26)20-17-12-4-3-5-14-19(17)29-21(20)25-23(27)24-18-13-8-10-15-9-6-7-11-16(15)18/h6-11,13H,2-5,12,14H2,1H3,(H2,24,25,27) |
InChI Key |
WFSQIZLVBYFSIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-N-{3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B449848.png)
![N-(4-chloro-2-nitrophenyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B449849.png)

![N-{3-(4-bromophenoxy)-5-nitrophenyl}-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B449853.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449857.png)
![2-{2-ethoxy-4-[(E)-{2-[(2-methylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B449858.png)

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B449860.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449866.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449867.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(3-methoxy-5-nitrophenyl)furan-2-carboxamide](/img/structure/B449875.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449876.png)
